molecular formula C20H26N4O3S B2359487 3-Cyclopropyl-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 2034469-79-7

3-Cyclopropyl-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2359487
CAS No.: 2034469-79-7
M. Wt: 402.51
InChI Key: MFWJNMOEWFZVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridazine ring, followed by the addition of the various substituents. The exact methods would depend on the specific reactions involved, which could include nucleophilic substitutions, condensations, or other types of organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. This could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It might undergo reactions at the pyridazine ring or at any of the other functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

Recent patents have highlighted the importance of dipeptidyl peptidase IV (DPP IV) inhibitors in treating type 2 diabetes mellitus (T2DM). These inhibitors work by preventing the degradation of incretin molecules, which are crucial for insulin secretion. Research has been focused on finding new DPP IV inhibitors due to their potential long-term benefits and minimal side effects observed with currently marketed compounds. The search for the perfect inhibitor continues, aiming to find molecules that selectively inhibit the degradation of GLP-1 and GIP without affecting other substrates or interacting adversely with other proteins (Mendieta, Tarragó, & Giralt, 2011).

Arylpiperazine Derivatives

Arylpiperazine derivatives have shown promise in clinical applications for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, leading to a variety of effects related to serotonin receptors. While some arylpiperazine metabolites are well-understood, others remain largely unexplored despite their clinical applications and uncontrolled use as designer drugs (Caccia, 2007).

Phenothiazine Derivatives

Phenothiazine derivatives have been explored for their broad spectrum of biological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, and analgesic properties. The pharmacophoric substituent and multicyclic ring system of phenothiazines interact with biological systems, showing promise in various therapeutic areas (Pluta, Morak-Młodawska, & Jeleń, 2011).

N-alkylphenothiazines

N-alkylphenothiazines have been studied for their potential in synthesizing new derivatives with antibacterial, antifungal, and anticancer activities. Their ability to coordinate to metals and form metal complexes opens new avenues for creating biologically active compounds with diverse applications (Krstić et al., 2016).

Carbonic Anhydrase Inhibitors

Diuretics with carbonic anhydrase inhibitory action have been reviewed for their efficacy in treating conditions related to obesity, cancer, epilepsy, and hypertension. The therapeutic activity of these diuretics is enhanced when combined with other agents, raising questions about their polypharmacological effects and potential for drug repositioning (Carta & Supuran, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, for example, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety.

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its behavior under different conditions, or exploring its use in various industries .

Properties

IUPAC Name

3-cyclopropyl-6-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-14-13-19(15(2)12-18(14)27-3)28(25,26)24-10-8-23(9-11-24)20-7-6-17(21-22-20)16-4-5-16/h6-7,12-13,16H,4-5,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWJNMOEWFZVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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